![molecular formula C18H16FN3O2 B2634155 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1334372-82-5](/img/structure/B2634155.png)

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

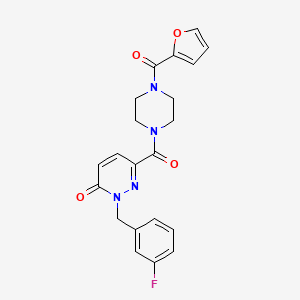

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic derivative of benzimidazole and has been found to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Identification of Heterocyclic Compounds

Research by Adnan, Hassan, and Thamer (2014) involved the synthesis of various heterocyclic compounds derived from 2-aminobenzimidazole, demonstrating the chemical versatility and potential for creating compounds with diverse biological activities. Their work included the preparation of oxazepine, pyrazole, and isoxazole derivatives, highlighting the synthetic utility of benzimidazole derivatives in generating complex heterocyclic frameworks (Adnan, Hassan, & Thamer, 2014).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds containing the benzimidazole motif have been a focus of research due to their promising biological properties. For instance, Reddy and Reddy (2010) synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which showed antibacterial and antifungal activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Schiff Base Derivatives and Their Biological Applications

The synthesis and characterization of Schiff base derivatives from benzimidazole compounds, as explored by Adnan, Hassan, and Thamer (2014), also underline the potential for these compounds in scientific research, especially for their diverse biological applications (Adnan, Hassan, & Thamer, 2014).

Heme Oxygenase Inhibition

Roman et al. (2010) focused on the design of selective inhibitors of heme oxygenases based on azole and aromatic moieties. Their work emphasizes the potential therapeutic applications of benzimidazole derivatives in modulating heme oxygenase activity, demonstrating the broad utility of these compounds beyond antimicrobial activity (Roman et al., 2010).

Fluorescence and Sensing Applications

The synthesis and characterization of fluorescent sensors based on benzimidazole and benzothiazole, as investigated by Suman et al. (2019), showcase the potential of these compounds in developing sensitive and selective probes for metal ions, further expanding the scientific applications of benzimidazole derivatives (Suman et al., 2019).

Propiedades

IUPAC Name |

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBPBSFMRJWEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)

![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)